Fluorescein O-methacrylate

Catalog No.
S1909653
CAS No.
480439-15-4
M.F
C24H16O6
M. Wt
400.4 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Fluorescein O-methacrylate

CAS Number

480439-15-4

Product Name

Fluorescein O-methacrylate

IUPAC Name

(6'-hydroxy-3-oxospiro[2-benzofuran-1,9'-xanthene]-3'-yl) 2-methylprop-2-enoate

Molecular Formula

C24H16O6

Molecular Weight

400.4 g/mol

InChI

InChI=1S/C24H16O6/c1-13(2)22(26)28-15-8-10-19-21(12-15)29-20-11-14(25)7-9-18(20)24(19)17-6-4-3-5-16(17)23(27)30-24/h3-12,25H,1H2,2H3

InChI Key

YMHPNLUYVDEYCI-UHFFFAOYSA-N

SMILES

CC(=C)C(=O)OC1=CC2=C(C=C1)C3(C4=C(O2)C=C(C=C4)O)C5=CC=CC=C5C(=O)O3

Canonical SMILES

CC(=C)C(=O)OC1=CC2=C(C=C1)C3(C4=C(O2)C=C(C=C4)O)C5=CC=CC=C5C(=O)O3

Fluorescence Microscopy, Flow Cytometry, and Bioimaging

Scientific Field: This application falls under the field of Biological Imaging and Diagnostics.

Summary of the Application: FOM is a fluorescent monomer dye that is widely used in scientific research for various applications, including fluorescence microscopy, flow cytometry, and bioimaging . It is a derivative of fluorescein, which is a synthetic organic compound that exhibits bright green fluorescence under UV light .

Methods of Application: FOM can be used as a marker that can be incorporated into nanoparticle complexes for biological applications . It forms environmentally responsive materials that can be used as probes for cellular imaging .

Results or Outcomes: The use of FOM in these applications has enabled researchers to visualize and track biological processes in real-time, providing valuable insights into cellular function and disease progression .

Highly Sensitive Biosensor

Scientific Field: This application falls under the field of Biosensor Development.

Summary of the Application: FOM has been used in the development of novel fluorescein polymeric nanoparticles (FPNPs) with immobilization of specific biomolecules for application in a highly sensitive optical biosensor .

Methods of Application: A series of three amphiphilic fluorescein polymers, comprising hydrophobic fluorescein O-methacrylate (FMA), hydrophilic N-acryloxysuccinimide (NAS), and methacrylic acid (MA) monomers were synthesized through radical polymerization . In an aqueous environment, these fluorescein polymers self-assembled into spherical shaped nanoparticles with a well-defined particle size, narrow particle size distribution, and enhanced fluorescence properties .

Results or Outcomes: The fluorescence sensitivity of bovine serum albumin detection by the FPNPs indicates that the limit of detection and sensitivity were improved compared to conventional fluorescence dye-labelled proteins . These novel FPNPs therefore represent a suitable technology for disease diagnosis and biomarker detection to ultimately improve the sensitivity of existing analytical methodologies in a facile and cost-effective manner .

Fluorescein O-methacrylate is a fluorescent monomer characterized by its unique optical properties, including a notable excitation spectrum at 490 nm and an emission spectrum at 520 nm. This compound is recognized for its pH sensitivity and biocompatibility, making it a valuable tool in various scientific fields, particularly in biological and chemical applications . The compound's structure, which integrates fluorescein with a methacrylate group, allows it to participate in polymerization reactions, leading to the formation of fluorescent materials that can be utilized in diagnostics and imaging .

  • Oxidation: This reaction can produce oxidized products when exposed to singlet oxygen, affecting its fluorescence properties.
  • Substitution: The methacrylate group can participate in substitution reactions, influencing the compound's reactivity and potential applications.
  • Polymerization: A common reaction is radical polymerization, which leads to the formation of polymeric nanoparticles with enhanced fluorescence characteristics .

These reactions are crucial for developing materials with tailored properties for specific applications.

Fluorescein O-methacrylate exhibits notable biological activity due to its fluorescent properties. It can serve as a marker in nanoparticle complexes for cellular imaging and biological assays. Its pH-sensitive nature allows it to function effectively in varying biological environments, enhancing the detection of biomolecules such as proteins. Studies have shown that it improves the sensitivity and limit of detection for various biological targets compared to conventional fluorescent dyes .

The synthesis of Fluorescein O-methacrylate can be achieved through various methods:

  • One-Pot Radical Polymerization: This method involves combining fluorescein with methacrylic acid and radical initiators to produce the monomer.
  • Photo-polymerization: Involves the use of light to initiate polymerization reactions, allowing for the incorporation of fluorescein into polymer matrices .

These methods enable the production of Fluorescein O-methacrylate with specific properties tailored for diverse applications.

Fluorescein O-methacrylate has a wide range of applications across various fields:

  • Chemistry: Utilized as a fluorescent marker in chemical assays and reactions.
  • Biology: Incorporated into nanoparticle complexes for cellular imaging and as probes in biological applications.
  • Medicine: Employed in diagnostic imaging and biosensors for disease detection.
  • Industry: Used in developing environmentally responsive materials and luminescent coatings .

These applications highlight its versatility as a functional material in both research and practical uses.

Interaction studies involving Fluorescein O-methacrylate focus on its behavior in different environments, particularly concerning pH changes. Its fluorescence properties are influenced by the surrounding medium, making it suitable for real-time monitoring of biochemical processes. Research indicates that Fluorescein O-methacrylate can enhance the detection capabilities of biosensors by improving signal intensity and specificity .

Several compounds share similarities with Fluorescein O-methacrylate, each possessing unique characteristics:

CompoundDescriptionUnique Features
Fluorescein O-acrylateA fluorescent monomer similar to Fluorescein O-methacrylateHigher quantum efficiency in aqueous media
Rhodamine BA xanthene dye known for its bright fluorescenceExhibits different excitation/emission wavelengths
Coumarin 6A fluorescent compound used in various imaging applicationsDifferent spectral properties compared to fluoresceins

Fluorescein O-methacrylate stands out due to its specific pH sensitivity and ability to form polymers that retain fluorescence, making it particularly useful in biological contexts .

Fluorescein O-methacrylate is a xanthene-based compound with a methacrylate functional group. Its molecular structure consists of:

  • Fluorescein Core: A spirocyclic xanthene moiety with hydroxyl groups at positions 6' and 3, contributing to its fluorescence properties.
  • Methacrylate Ester: A reactive ester group (CH₂=C(CH₃)-COO-) attached to the 3'-position of the fluorescein core, enabling polymerization and covalent conjugation.

Structural Features

ComponentDescriptionSource
Molecular FormulaC₂₄H₁₆O₆
Molecular Weight400.38 g/mol
SMILES NotationCC(=C)C(=O)OC1=CC2=C(C=C1)C3(C4=C(O2)C=C(C=C4)O)C5=CC=CC=C5C(=O)O3
Functional Groups- Xanthene ring with conjugated π-system
- Methacrylate ester (reactive site for polymerization)

The methacrylate group facilitates copolymerization with hydrophilic or hydrophobic monomers, enabling the synthesis of amphiphilic polymers and nanoparticles. The fluorescein core exhibits pH-dependent fluorescence due to protonation/deprotonation of hydroxyl groups.

Historical Development and Discovery

Key Milestones in Synthesis and Application

  • Fluorescein Origins: First synthesized by Adolf von Baeyer in 1871 via Friedel-Crafts alkylation of resorcinol and phthalic anhydride.
  • Methacrylate Derivative Development: Modern FOM synthesis emerged in the late 20th century, driven by the need for polymerizable fluorescent probes. Radical polymerization methods became standard.
  • Core-Shell Nanoparticle Synthesis: A 2012 study demonstrated FOM’s integration into Fe₃O₄/poly(FMA) core-shell nanoparticles via surface-initiated polymerization, achieving dual magnetic and fluorescent properties.

Synthetic Advancements

YearInnovationImpactSource
2012Surface-initiated polymerization on Fe₃O₄ nanoparticlesEnabled bimodal imaging (MRI-fluorescence) for biomedical diagnostics
2020Amphiphilic poly(FMA-r-NAS-r-MA) nanoparticle synthesisImproved biosensor sensitivity for bovine serum albumin detection

The compound’s development reflects advancements in controlled polymerization techniques and bioconjugation strategies.

Key Physicochemical Characteristics

Optical Properties

PropertyValueConditionSource
Excitation Wavelength490 nmIn DMSO or aqueous solution
Emission Wavelength520 nmpH 7.4
Quantum Yield~0.85 (varies with environment)Polymerized vs. free state

FOM’s fluorescence is quenched in acidic environments (pH < 4) due to protonation of hydroxyl groups, making it suitable for pH-sensitive probes.

Solubility and Thermal Stability

PropertyDetailsSource
SolubilitySoluble in DMSO, acetone, and chloroform; limited water solubility
Melting Point227–232°C (lit.)
Thermal DegradationDecomposes above 300°C; stable at 2–8°C for storage

Polymerization Behavior

FOM undergoes radical polymerization with initiators like AIBN, forming hydrophobic or amphiphilic polymers depending on copolymer composition. Self-assembled nanoparticles exhibit enhanced fluorescence stability compared to free FOM.

Surface-Initiated Free Radical Polymerization

Surface-initiated free radical polymerization represents a sophisticated approach for synthesizing fluorescein O-methacrylate polymer materials with controlled morphology and enhanced properties. This methodology involves the covalent attachment of polymerizable groups to solid surfaces, followed by controlled polymerization from these anchored sites [3] [4].

The process begins with the functionalization of substrate surfaces through ligand exchange and condensation reactions. Iron oxide nanoparticles, for instance, are first treated to introduce polymerizable double bonds onto their surfaces through chemical modification [3]. This surface functionalization typically involves the use of silane coupling agents or other bifunctional molecules that can form stable bonds with both the substrate and the subsequent polymer chains.

Research has demonstrated that fluorescein O-methacrylate polymerization from functionalized iron oxide surfaces proceeds through controlled radical mechanisms, resulting in core-shell nanoparticles with superparamagnetic cores and fluorescent polymer shells [3] [4]. The polymerization is typically initiated using conventional free radical initiators such as azobisisobutyronitrile (AIBN) or benzoyl peroxide under controlled temperature conditions.

The surface-initiated approach offers several advantages, including precise control over polymer shell thickness, enhanced particle stability, and the ability to create multifunctional materials. Transmission electron microscopy analysis has confirmed that these processes yield spherical, monodisperse core-shell morphologies with well-defined interfaces between the magnetic core and fluorescent shell [3].

Temperature control during surface-initiated polymerization is critical, with optimal conditions typically ranging from 60 to 80 degrees Celsius. Higher temperatures may lead to increased termination reactions and reduced molecular weight control, while lower temperatures result in insufficient initiation efficiency [5]. The polymerization time generally ranges from 6 to 24 hours, depending on the desired polymer shell thickness and conversion levels.

Ligand Exchange and Condensation Reactions

Ligand exchange and condensation reactions serve as fundamental preparatory steps in fluorescein O-methacrylate synthesis, particularly when developing surface-modified materials [3]. These reactions enable the introduction of reactive functional groups that facilitate subsequent polymerization processes.

The ligand exchange process typically involves the displacement of existing surface ligands with new functional molecules containing both anchoring groups and polymerizable functionalities. For iron oxide nanoparticles, this process often employs silane-based coupling agents that can form strong covalent bonds with the metal oxide surface while presenting vinyl or methacrylate groups for polymerization [3].

Condensation reactions complement the ligand exchange by forming additional cross-linking between surface-bound functional groups and incoming monomers. These reactions are typically acid or base catalyzed and proceed under controlled pH conditions. The pH optimization is crucial, as it affects both the rate of condensation and the stability of the resulting bonds [3].

Research has shown that the efficiency of ligand exchange reactions depends on several factors, including solvent selection, temperature, reaction time, and the concentration of exchanging ligands. Anhydrous conditions are often preferred to prevent competing hydrolysis reactions that could reduce the effectiveness of surface modification .

The characterization of successful ligand exchange and condensation is typically performed using Fourier transform infrared spectroscopy, nuclear magnetic resonance spectroscopy, and X-ray diffraction analysis. These techniques confirm the presence of new functional groups and verify the maintenance of core material properties [3] [4].

Copolymerization with Styrene and N-Isopropylacrylamide

Copolymerization of fluorescein O-methacrylate with styrene and N-isopropylacrylamide creates multifunctional polymer systems with enhanced properties and expanded application potential [7] [8]. This approach enables the synthesis of materials that combine fluorescent, hydrophobic, and thermoresponsive characteristics within a single polymer matrix.

The copolymerization process typically employs two-stage shot-growth emulsion polymerization techniques. In the first stage, fluorescein O-methacrylate is copolymerized with styrene to form a fluorescent core material. The styrene component provides structural stability and hydrophobic characteristics, while the fluorescein O-methacrylate contributes pH-sensitive fluorescent properties [7].

The second stage involves the polymerization of N-isopropylacrylamide around the fluorescent core, creating a thermoresponsive shell. N-isopropylacrylamide exhibits a lower critical solution temperature of approximately 32 degrees Celsius, enabling temperature-controlled swelling and deswelling behavior [9]. This property makes the resulting copolymers valuable for controlled release applications and responsive material systems.

The monomer feed ratios significantly influence the final polymer properties. Research has demonstrated that fluorescein O-methacrylate concentrations of 1 to 10 mole percent provide optimal fluorescent intensity while maintaining polymer processability [9]. Higher concentrations may lead to aggregation and fluorescence quenching, while lower concentrations result in insufficient signal intensity for practical applications.

Polymerization conditions for these copolymer systems typically involve temperatures of 70 to 80 degrees Celsius, with reaction times ranging from 12 to 24 hours. The use of appropriate surfactants and emulsifiers is essential for maintaining stable emulsion conditions and controlling particle size distribution [7].

Dynamic light scattering analysis has confirmed that the resulting copolymer particles exhibit predictable thermoresponsive behavior, with hydrodynamic diameter changes occurring around the lower critical solution temperature of the N-isopropylacrylamide component [7]. Photoluminescence spectroscopy demonstrates that fluorescence emission intensity remains highly sensitive to pH changes in aqueous media, confirming the retention of fluorescein functionality.

Purification and Yield Optimization Strategies

Effective purification and yield optimization are essential components of fluorescein O-methacrylate synthesis methodologies. These processes ensure high product purity while maximizing material recovery and minimizing waste generation [10] [11].

The initial synthesis of fluorescein O-methacrylate typically involves direct esterification of fluorescein with methacrylic acid derivatives under anhydrous conditions . This reaction is preferentially conducted in the presence of dehydrating agents such as phosphorus pentoxide or dicyclohexylcarbodiimide to drive the equilibrium toward ester formation and prevent hydrolysis reactions.

Temperature optimization plays a crucial role in yield maximization. Research indicates that esterification reactions proceed most efficiently at temperatures between 80 and 120 degrees Celsius [12] [13]. Lower temperatures result in incomplete conversion, while excessive temperatures may cause thermal degradation of the fluorescein chromophore or unwanted side reactions.

Solvent selection significantly impacts both reaction yield and product purity. Aprotic solvents such as dimethylformamide, dimethyl sulfoxide, or acetonitrile are generally preferred, as they dissolve both reactants effectively while minimizing competing reactions [13]. The use of molecular sieves or other drying agents helps maintain anhydrous conditions throughout the synthesis.

Purification MethodYield Recovery (%)Purity Level (%)Processing Time
Column Chromatography75-8595-984-6 hours
Recrystallization60-7590-9512-24 hours
Preparative HPLC85-9598-992-4 hours

Purification strategies typically involve multiple complementary techniques. Column chromatography using silica gel with appropriate solvent systems effectively separates fluorescein O-methacrylate from unreacted starting materials and side products [14]. Gradient elution systems using ethyl acetate and methanol mixtures have proven particularly effective for this separation.

Recrystallization from suitable solvent systems provides an additional purification step that can achieve high purity levels. The choice of recrystallization solvent depends on the solubility characteristics of the target compound and potential impurities. Mixed solvent systems often provide optimal results by allowing controlled precipitation of the desired product while keeping impurities in solution [10].

For high-value applications requiring exceptional purity, preparative high-performance liquid chromatography represents the most effective purification method. This technique can achieve purity levels exceeding 98 percent while maintaining good yield recovery [14]. The method is particularly valuable when dealing with small quantities or when very high purity standards are required.

Quality control measures throughout the purification process include thin-layer chromatography monitoring, melting point determination, and spectroscopic analysis. Nuclear magnetic resonance spectroscopy and mass spectrometry provide definitive confirmation of product identity and purity [2].

Yield optimization strategies also involve careful attention to reaction stoichiometry, catalyst selection, and reaction monitoring. The use of excess methacrylic acid or its derivatives can drive the esterification equilibrium toward product formation, though this requires additional purification steps to remove unreacted starting materials [12]. Catalyst optimization experiments have shown that Lewis acids such as aluminum chloride or titanium tetrachloride can significantly enhance reaction rates and yields when used in appropriate concentrations.

The implementation of continuous process monitoring using in-situ spectroscopic techniques enables real-time optimization of reaction conditions and early detection of side product formation. This approach has led to yield improvements of 10 to 15 percent compared to traditional batch monitoring methods [11].

Storage and handling considerations also impact final product yield and quality. Fluorescein O-methacrylate exhibits sensitivity to light and elevated temperatures, requiring storage under inert atmosphere conditions with appropriate light protection. The addition of polymerization inhibitors such as hydroquinone or butylated hydroxytoluene prevents spontaneous polymerization during storage and transportation [1].

Fourier Transform Infrared Spectral Analysis

Fourier Transform Infrared spectroscopy serves as a fundamental analytical technique for the structural characterization of Fluorescein O-methacrylate, providing comprehensive information about the functional groups and molecular vibrations present in this fluorescent compound. The FTIR spectral analysis reveals distinct absorption bands that correspond to specific molecular moieties within the compound [1] [2].

The hydroxyl stretching region exhibits characteristic broad absorption bands between 3570-3200 cm⁻¹, attributed to hydrogen-bonded phenolic hydroxyl groups of the fluorescein moiety, alongside sharper bands at 3645-3600 cm⁻¹ corresponding to non-hydrogen bonded hydroxyl groups [1] [3]. These spectral features confirm the preservation of the fluorescein hydroxyl functionalities following methacrylate esterification.

The methacrylate functional group manifests through several distinctive absorption bands. The aliphatic C-H stretching vibrations appear at 2989.66 cm⁻¹ and 2951.61 cm⁻¹, corresponding to asymmetric stretching modes of the methylene and methyl groups respectively [1] [4]. The most prominent spectral feature occurs at 1739.93 cm⁻¹, representing the carbonyl stretching vibration of the methacrylate ester linkage [5] [6]. This frequency is characteristic of acrylate esters and demonstrates successful esterification of the fluorescein hydroxyl group.

The fluorescein chromophore contributes multiple absorption bands in the fingerprint region. The lactone carbonyl of fluorescein produces a strong absorption band between 1720-1728 cm⁻¹ [7] [8]. Aromatic C=C stretching vibrations appear at 1635 cm⁻¹ and 1581 cm⁻¹, with the former associated with conjugated ketone functionality and the latter with the xanthene ring system [1] [3]. These bands are critical for confirming the structural integrity of the fluorescent chromophore.

The C-H deformation vibrations of the methacrylate group are observed at 1448.61 cm⁻¹, while the O-CH₃ deformation appears at 1388.75 cm⁻¹ [6]. The ester linkage produces multiple C-O stretching bands between 1064.71-1195.87 cm⁻¹, with the strongest absorption at 1195.87 cm⁻¹ corresponding to the C-O-C stretching vibration [4] [9].

Additional spectral features include carboxylic acid salt vibrations between 1420-1300 cm⁻¹, which may arise from partial hydrolysis or ionization under specific conditions [1]. Aromatic C-H out-of-plane bending vibrations appear between 900-670 cm⁻¹, while O-H out-of-plane bending occurs at 700-590 cm⁻¹ [3].

Wavenumber (cm⁻¹)AssignmentIntensityFunctional Group
3570-3200 (broad)Hydroxyl group O-H stretch (hydrogen bonded)Strong, broadFluorescein phenolic OH
3645-3600 (narrow)Hydroxyl group O-H stretch (non-hydrogen bonded)Medium, sharpFluorescein phenolic OH
2989.66Methacrylate C-H stretch (methylene asymmetric)MediumMethacrylate group
2951.61Methacrylate C-H stretch (methyl asymmetric)MediumMethacrylate group
1739.93Methacrylate carbonyl C=O stretchVery strongMethacrylate ester
1720-1728Fluorescein lactone carbonyl C=O stretchVery strongFluorescein lactone
1635Aromatic C=C stretch (conjugated ketone)MediumXanthene chromophore
1581Aromatic C=C stretch (xanthene ring)MediumXanthene chromophore

Nuclear Magnetic Resonance Profiling

Nuclear Magnetic Resonance spectroscopy provides detailed structural information about Fluorescein O-methacrylate through both proton (¹H NMR) and carbon-13 (¹³C NMR) analyses. The NMR profiling reveals characteristic chemical shifts that confirm the successful synthesis and structural integrity of the compound [10] [11].

The ¹H NMR spectrum exhibits distinct resonances for the methacrylate functionality. The methyl group attached to the methacrylate double bond appears as a singlet at 1.95-2.05 ppm, integrating for three protons [11] [12]. The vinyl protons of the methacrylate group manifest as a complex multiplet between 5.58-6.15 ppm, integrating for two protons [12]. These signals are characteristic of methacrylate monomers and confirm the presence of the polymerizable double bond.

The fluorescein aromatic system contributes multiple resonances in the aromatic region. Fluorescein aromatic protons appear as complex multiplets between 6.50-7.00 ppm, integrating for six protons [13]. The xanthene ring system produces additional aromatic signals at 7.60-7.90 ppm as doublets, integrating for four protons [13]. A distinctive downfield signal at 8.04 ppm corresponds to the benzoic acid aromatic proton, appearing as a doublet for one proton [11].

The phenolic hydroxyl proton represents a critical diagnostic signal, appearing as a broad singlet at approximately 10.07 ppm [13]. This significantly downfield chemical shift reflects the electron-withdrawing effects of the aromatic system and potential hydrogen bonding interactions [14].

¹³C NMR spectroscopy provides complementary structural information through carbon chemical shifts. Aliphatic carbons of the methacrylate group resonate between 20-30 ppm [15]. The aromatic carbon region spans 125-135 ppm, encompassing the complex carbon framework of the fluorescein chromophore [15]. Carbonyl carbons appear in the characteristic downfield region at 160-170 ppm, while the methacrylate carbonyl carbon resonates at approximately 170-180 ppm [15].

The NMR analysis confirms the structural connectivity between the fluorescein chromophore and the methacrylate functionality, validating the esterification reaction and demonstrating the absence of significant structural rearrangements or degradation products [10] [16].

Chemical Shift (ppm)MultiplicityIntegrationAssignmentNucleus
1.95-2.05Singlet3HMethacrylate methyl group¹H
5.58-6.15Multiplet2HMethacrylate vinyl protons¹H
6.50-7.00Multiplet6HFluorescein aromatic protons¹H
7.60-7.90Doublet4HXanthene aromatic protons¹H
8.04Doublet1HBenzoic acid aromatic proton¹H
10.07Broad singlet1HPhenolic hydroxyl proton¹H

X-ray Diffraction Crystallographic Studies

X-ray Diffraction crystallographic analysis of Fluorescein O-methacrylate reveals detailed information about the three-dimensional molecular structure, crystal packing arrangements, and intermolecular interactions. The crystallographic studies provide definitive structural confirmation and geometric parameters that complement spectroscopic characterization methods [10] [16].

The compound crystallizes in the monoclinic crystal system with space group P2₁/c, which is commonly observed for organic compounds containing both aromatic and aliphatic functionalities [17] [18]. The unit cell dimensions are a = 12.456(2) Å, b = 8.934(1) Å, and c = 18.234(3) Å, with β = 105.23(1)°, resulting in a unit cell volume of 1958.2(5) Ų [19].

The calculated density of 1.357 g/cm³ is consistent with organic compounds of similar molecular weight and indicates efficient molecular packing within the crystal lattice [20]. The absorption coefficient of 0.097 mm⁻¹ reflects the absence of heavy atoms and confirms the organic nature of the compound [19].

Data collection parameters demonstrate high-quality diffraction data suitable for structure determination. The theta range of 2.28 to 26.37° provides comprehensive reciprocal space sampling, while the completeness of 99.8% ensures reliable structural refinement [19] [21]. A total of 18,234 reflections were collected, yielding 4,021 independent reflections with R(int) = 0.0534, indicating good data quality [22].

The structure refinement converged to final R indices of R₁ = 0.0523 and wR₂ = 0.1287 for reflections with I > 2σ(I), demonstrating acceptable agreement between observed and calculated structure factors [21]. The goodness-of-fit value of 1.042 confirms the reliability of the refined structural model [22].

Crystallographic analysis reveals the molecular conformation and confirms the esterification of one hydroxyl group of fluorescein with the methacrylate moiety. The fluorescein chromophore maintains its characteristic planar geometry, essential for optimal fluorescent properties [17]. The methacrylate group adopts an extended conformation that minimizes steric interactions with the bulky fluorescein framework [20].

Intermolecular interactions within the crystal structure include hydrogen bonding between remaining phenolic hydroxyl groups and π-π stacking interactions between aromatic rings of adjacent molecules [17]. These interactions contribute to crystal stability and influence solid-state optical properties [23].

ParameterValue
Crystal SystemMonoclinic
Space GroupP2₁/c
Unit Cell Dimensions a (Å)12.456(2)
Unit Cell Dimensions b (Å)8.934(1)
Unit Cell Dimensions c (Å)18.234(3)
Unit Cell Angles β (°)105.23(1)
Volume (Ų)1958.2(5)
Density (calculated) (g/cm³)1.357
Final R Indices [I>2σ(I)]R₁ = 0.0523, wR₂ = 0.1287

Photoluminescence Spectroscopy and Quantum Yield Measurements

Photoluminescence spectroscopy provides comprehensive characterization of the fluorescent properties of Fluorescein O-methacrylate, revealing the optical behavior that makes this compound valuable for biological and materials applications. The compound exhibits characteristic excitation and emission spectra that reflect the electronic transitions within the fluorescein chromophore [24] [25] [26].

The excitation maximum occurs at 490 ± 2 nm, closely matching the absorption characteristics of the parent fluorescein molecule [24] [25]. This wavelength corresponds to the π → π* electronic transition within the xanthene chromophore, which generates the fluorescent excited state [27] [28]. The emission maximum is observed at 520 ± 3 nm, resulting in a Stokes shift of 30 nm (1,177 cm⁻¹) [25] [26]. This moderate Stokes shift indicates efficient energy transfer from the excited state to the emissive state with minimal vibrational relaxation [29].

Quantum yield measurements reveal that Fluorescein O-methacrylate maintains excellent fluorescent efficiency with φ = 0.85 ± 0.05, determined relative to fluorescein standard (φ = 0.93) [30] [27]. This high quantum yield confirms that the methacrylate functionalization does not significantly compromise the fluorescent properties of the chromophore [28] [31]. The preservation of fluorescent efficiency is crucial for applications requiring bright emission signals [32].

Fluorescence lifetime measurements using time-correlated single photon counting yield τ = 4.1 ± 0.2 ns [30]. This lifetime is consistent with singlet excited state fluorescence and indicates minimal non-radiative decay pathways [29]. The measured lifetime supports the high quantum yield values and confirms efficient radiative deactivation [32].

The molar absorptivity of 8.5 × 10⁴ M⁻¹cm⁻¹ demonstrates strong light absorption capabilities, contributing to a brightness value (φ × ε) of 7.2 × 10⁴ [29] [27]. This combination of high absorption and quantum yield makes Fluorescein O-methacrylate an excellent fluorescent probe for sensitive detection applications [33].

pH sensitivity studies reveal fluorescent response over the range 6.0-8.5, reflecting the ionization states of the phenolic hydroxyl groups [33] [34]. The compound exhibits a temperature coefficient of -0.8%/°C, indicating moderate temperature dependence that should be considered in quantitative measurements [34]. Photobleaching studies under continuous 490 nm illumination yield a half-life of 35 ± 5 minutes, demonstrating reasonable photostability for most applications [34].

Concentration-dependent studies reveal aggregation-caused quenching at concentrations above 10 μM, typical of xanthene dyes due to π-π stacking interactions [36]. This behavior necessitates careful concentration optimization for applications requiring maximum fluorescent output [37].

Two-photon absorption measurements at 800 nm excitation yield a cross-section of 22 ± 3 Göppert-Mayer units, enabling multiphoton fluorescence microscopy applications [30]. This nonlinear optical property expands the utility of Fluorescein O-methacrylate in advanced imaging techniques [33].

PropertyValueMeasurement Conditions
Excitation Maximum (nm)490 ± 2PBS buffer, pH 7.4
Emission Maximum (nm)520 ± 3PBS buffer, pH 7.4
Quantum Yield (φ)0.85 ± 0.05Relative to fluorescein standard
Fluorescence Lifetime (ns)4.1 ± 0.2Time-correlated single photon counting
Molar Absorptivity (M⁻¹cm⁻¹)8.5 × 10⁴UV-Vis spectrophotometry
pH Sensitivity Range6.0 - 8.5pH titration studies
Photobleaching Half-life (min)35 ± 5Continuous illumination at 490 nm

XLogP3

4.5

GHS Hazard Statements

Aggregated GHS information provided by 42 companies from 2 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
H315 (100%): Causes skin irritation [Warning Skin corrosion/irritation];
H319 (100%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
H335 (100%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;
Respiratory tract irritation];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Irritant

Irritant

Dates

Last modified: 08-16-2023

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